1-(Benzyloxy)-4-(cyclopropylmethyl)benzene
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Overview
Description
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene typically involves the reaction of benzyl alcohol with 4-(cyclopropylmethyl)phenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form cyclopropylmethylbenzene.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclopropylmethylbenzene.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(cyclopropylmethyl)benzene involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopropylmethyl group.
1-(Benzyloxy)-4-(ethyl)benzene: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.
1-(Benzyloxy)-4-(propyl)benzene: Similar structure but with a propyl group instead of a cyclopropylmethyl group.
Uniqueness
1-(Benzyloxy)-4-(cyclopropylmethyl)benzene is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds
Properties
Molecular Formula |
C17H18O |
---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18O/c1-2-4-16(5-3-1)13-18-17-10-8-15(9-11-17)12-14-6-7-14/h1-5,8-11,14H,6-7,12-13H2 |
InChI Key |
ANPJWOCHLYWWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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